molecular formula C6H4BrClOS B15246799 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone CAS No. 1782638-18-9

1-(5-Bromo-2-chlorothiophen-3-yl)ethanone

Cat. No.: B15246799
CAS No.: 1782638-18-9
M. Wt: 239.52 g/mol
InChI Key: KDMIXGMTWAJNNT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of N-Methoxy-N-methylacetamide with 2-Bromo-3-chlorothiophene . The reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorothiophen-3-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced thiophene derivatives.

Scientific Research Applications

1-(5-Bromo-2-chlorothiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1782638-18-9

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

1-(5-bromo-2-chlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3

InChI Key

KDMIXGMTWAJNNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)Br)Cl

Origin of Product

United States

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